molecular formula C20H23NO B14220894 (2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol CAS No. 505085-78-9

(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol

Cat. No.: B14220894
CAS No.: 505085-78-9
M. Wt: 293.4 g/mol
InChI Key: WSBWUAXXJYLIDQ-UXHICEINSA-N
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Description

(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes phenyl and amino groups attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butenol Backbone: This can be achieved through a Grignard reaction where a phenylmagnesium bromide reacts with an appropriate aldehyde to form the butenol structure.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an amine reacts with a ketone or aldehyde in the presence of a reducing agent like sodium cyanoborohydride.

    Phenyl Group Addition: The phenyl groups are usually introduced through Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol involves its interaction with specific molecular targets. The phenyl and amino groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol: shares similarities with other phenyl-substituted amino alcohols, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both phenyl and amino groups in a specific spatial arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

505085-78-9

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(2R)-4-phenyl-2-[[(1S)-1-phenylbut-3-enyl]amino]but-3-en-1-ol

InChI

InChI=1S/C20H23NO/c1-2-9-20(18-12-7-4-8-13-18)21-19(16-22)15-14-17-10-5-3-6-11-17/h2-8,10-15,19-22H,1,9,16H2/t19-,20+/m1/s1

InChI Key

WSBWUAXXJYLIDQ-UXHICEINSA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1)N[C@@H](CO)C=CC2=CC=CC=C2

Canonical SMILES

C=CCC(C1=CC=CC=C1)NC(CO)C=CC2=CC=CC=C2

Origin of Product

United States

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